1,4-Bis(chloroacetyl)piperazine
CAS No.: 1703-23-7
Cat. No.: VC21224151
Molecular Formula: C8H12Cl2N2O2
Molecular Weight: 239.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1703-23-7 |
---|---|
Molecular Formula | C8H12Cl2N2O2 |
Molecular Weight | 239.1 g/mol |
IUPAC Name | 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone |
Standard InChI | InChI=1S/C8H12Cl2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2 |
Standard InChI Key | QYHXZQGNMLVJPX-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C(=O)CCl)C(=O)CCl |
Canonical SMILES | C1CN(CCN1C(=O)CCl)C(=O)CCl |
Introduction
Structural Properties and Characterization
1,4-Bis(chloroacetyl)piperazine features a piperazine heterocycle at its core, with two chloroacetyl groups attached to the nitrogen atoms at positions 1 and 4. This structural arrangement creates a symmetrical molecule with specific conformational properties that influence its chemical behavior and reactivity. The piperazine ring typically adopts a chair conformation, similar to what has been observed in related compounds like 1,4-bis(4-chlorobenzoyl)piperazine, where the six-membered ring provides a rigid scaffold for the attached functional groups . The chloroacetyl moieties extend from the nitrogen atoms, creating potential reaction sites through the electrophilic carbon atoms adjacent to the chlorine substituents.
Table 1: Physical and Chemical Properties of 1,4-Bis(chloroacetyl)piperazine
Property | Value |
---|---|
CAS Number | 1703-23-7 |
Molecular Formula | C₈H₁₂Cl₂N₂O₂ |
Molecular Weight | 239.1 g/mol |
IUPAC Name | 2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone |
Structural Feature | Piperazine ring with two chloroacetyl groups at positions 1 and 4 |
Functional Groups | Chloroacetyl, tertiary amine |
Reactivity Centers | α-carbon atoms adjacent to chlorine atoms |
Spectroscopic characterization of 1,4-bis(chloroacetyl)piperazine provides essential insights into its structural features and purity. While the search results don't provide comprehensive spectroscopic data specifically for this compound, related bis-substituted piperazines show characteristic infrared absorption bands for the carbonyl groups (typically around 1630-1660 cm⁻¹) and C-Cl stretching vibrations . Nuclear magnetic resonance (NMR) spectroscopy would typically show signals for the methylene protons of the piperazine ring and the chloroacetyl groups, with the latter appearing at characteristic chemical shifts due to the deshielding effect of the adjacent carbonyl and chlorine atoms. The symmetrical nature of the molecule would simplify the NMR spectrum, with equivalent protons producing identical signals.
Synthesis Methods and Preparation Techniques
The synthesis of 1,4-bis(chloroacetyl)piperazine primarily involves the reaction of piperazine with chloroacetyl chloride under controlled conditions. This direct acylation approach represents the most straightforward method for introducing the chloroacetyl groups at the nitrogen positions of the piperazine ring. The reaction requires careful handling due to the high reactivity of chloroacetyl chloride and typically proceeds through a nucleophilic acyl substitution mechanism. According to the literature, the reaction is often conducted in the presence of a base to neutralize the hydrogen chloride generated during the process, which helps drive the reaction to completion and prevents side reactions .
A representative synthetic procedure involves the reaction of piperazine with two equivalents of chloroacetyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃) as a base. This approach was described in research focusing on using 1,4-bis(chloroacetyl)piperazine as a key intermediate for the synthesis of novel piperazine-based bis(thiazole) derivatives . The reaction typically proceeds at moderate temperatures, with careful control of stoichiometry to ensure di-substitution rather than mono-substitution of the piperazine ring. Purification of the final product often involves recrystallization from appropriate solvents to obtain the pure compound.
An alternative synthetic approach can be inferred from the procedure described for the related compound 1,4-bis(4-chlorobenzoyl)piperazine, where a solution of 4-chlorobenzoyl chloride in dichloromethane (CH₂Cl₂) is added dropwise to a suspension of piperazine in CH₂Cl₂ at room temperature with continuous stirring . Following this methodology, 1,4-bis(chloroacetyl)piperazine could similarly be prepared using chloroacetyl chloride instead of 4-chlorobenzoyl chloride, with the reaction mixture stirred overnight to ensure complete conversion. The resulting product would then be isolated and purified through appropriate techniques such as recrystallization from methanol or other suitable solvents.
Chemical Reactivity and Reaction Mechanisms
The reactivity of 1,4-bis(chloroacetyl)piperazine is predominantly centered on its chloroacetyl groups, which serve as electrophilic sites for nucleophilic substitution reactions. The compound acts as a bifunctional alkylating agent due to the presence of two reactive chloromethyl carbons adjacent to the carbonyl groups. This bifunctionality enables the compound to participate in various transformations, making it a versatile building block in synthetic organic chemistry. The chlorine atoms act as good leaving groups, facilitating nucleophilic substitution reactions with various nucleophiles such as thiols, amines, and other heteroatom-containing compounds.
A significant application of this reactivity is demonstrated in the synthesis of bis(thieno[2,3-b]pyridine) derivatives, where 1,4-bis(chloroacetyl)piperazine (referred to as compound 10 in the research) reacts with appropriate 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles in ethanol containing piperidine . This reaction proceeds through nucleophilic substitution at the chloroacetyl groups, followed by cyclization to form the thieno[2,3-b]pyridine scaffold. The reaction ultimately yields bis(sulfanediyl)bis(6-phenylnicotinonitriles), which can further undergo cyclization to produce piperazine-1,4-diylbis((3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)methanones) in good yields.
Similarly, the compound has been utilized as a key starting material in the synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) derivatives . In this context, the chloroacetyl groups serve as electrophilic centers that can react with appropriate nucleophiles to form the desired heterocyclic systems. The reaction mechanisms typically involve initial nucleophilic attack at the α-carbon of the chloroacetyl group, followed by various cyclization or condensation processes depending on the specific nucleophiles employed and the reaction conditions. These transformations highlight the versatility of 1,4-bis(chloroacetyl)piperazine as a synthetic intermediate in the construction of complex heterocyclic systems with potential biological activities.
Biological Activities and Applications
1,4-Bis(chloroacetyl)piperazine exhibits notable biological activities, particularly antibacterial and antifungal properties, making it a compound of interest in medicinal chemistry and drug discovery. The compound's ability to act as a bifunctional alkylating agent contributes to its biological effects, potentially through interactions with various cellular targets including proteins and nucleic acids. This mechanism of action provides a foundation for its development as a potential antimicrobial agent, though further research is needed to fully elucidate the specific molecular interactions and cellular processes involved in its biological activities.
Beyond its direct biological effects, 1,4-bis(chloroacetyl)piperazine serves as a valuable precursor in the synthesis of various biologically active compounds. For instance, it has been used as a key intermediate in the preparation of novel thieno[2,3-b]pyridines linked to N-aryl carboxamides or (carbonylphenoxy)-N-(aryl)acetamides . These derivatives have shown diverse pharmacological activities, highlighting the importance of the piperazine scaffold in medicinal chemistry. Additionally, the compound has demonstrated cytotoxic properties against various cancer cell lines, suggesting potential applications in cancer research and the development of anticancer agents.
Recent research has also explored the utility of 1,4-bis(chloroacetyl)piperazine in the synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) derivatives with promising cytotoxicity against multiple cancer cell lines including hepatoblastoma (HepG2), human colorectal carcinoma (HCT 116), and breast cancer (MCF-7) . Some of these derivatives exhibited significant inhibitory effects comparable to established anticancer drugs, with mechanisms potentially involving the induction of apoptotic and necrotic cell death. These findings underscore the importance of 1,4-bis(chloroacetyl)piperazine as a scaffolding component in the development of new therapeutic agents with potential applications in cancer treatment and other medical fields.
Comparative Analysis with Related Compounds
Several compounds share structural similarities with 1,4-bis(chloroacetyl)piperazine, differing in the nature of the substituents attached to the piperazine ring or the substitution pattern. These structural variations result in distinct chemical and biological properties, providing valuable insights into structure-activity relationships and expanding the repertoire of useful synthetic intermediates and bioactive compounds. Understanding these relationships helps researchers design improved molecules with enhanced properties for specific applications.
Table 2: Comparison of 1,4-Bis(chloroacetyl)piperazine with Related Compounds
The uniqueness of 1,4-bis(chloroacetyl)piperazine lies in its dual chloroacetyl groups that enhance its reactivity and potential applications compared to mono-substituted analogs or those lacking halogen substituents. While compounds like 1,4-bis(trifluoroacetyl)piperazine may exhibit enhanced electrophilicity due to the stronger electron-withdrawing effect of the trifluoromethyl groups, 1,4-bis(chloroacetyl)piperazine offers a balanced reactivity profile that makes it particularly useful as a synthetic intermediate. Additionally, compounds lacking the carbonyl groups, such as 1,4-bis(2-chloroethyl)piperazine, would exhibit different reactivity patterns due to the absence of the activating effect of the carbonyl group on the adjacent methylene carbon.
These structure-activity relationships provide valuable insights for researchers working with piperazine derivatives, guiding the selection of specific compounds for particular applications based on their chemical and biological properties. The diverse range of piperazine derivatives also offers flexibility in synthetic planning, allowing chemists to choose the most appropriate building blocks for constructing complex molecules with desired properties and functions.
Applications in Heterocyclic Chemistry and Drug Development
1,4-Bis(chloroacetyl)piperazine plays a crucial role in heterocyclic chemistry as a versatile building block for the construction of various heterocyclic systems with potential pharmaceutical applications. Its reactivity pattern, centered on the chloroacetyl groups, enables the formation of diverse heterocycles through nucleophilic substitution followed by cyclization or other transformations. These reactions lead to the creation of complex molecular architectures that may exhibit enhanced biological activities compared to the starting materials, making this compound a valuable tool in the development of new therapeutic agents.
A notable application is in the synthesis of bis(thieno[2,3-b]pyridine) derivatives connected to the piperazine ring via carbonyl groups. Research has demonstrated that 1,4-bis(chloroacetyl)piperazine can react with appropriate 6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles to form bis(sulfanediyl)bis(6-phenylnicotinonitriles), which subsequently undergo cyclization to produce piperazine-1,4-diylbis((3-amino-6-phenylthieno[2,3-b]pyridin-2-yl)methanones) . These compounds represent a novel class of heterocyclic systems with potential biological activities that merit further investigation for pharmaceutical applications.
Similarly, 1,4-bis(chloroacetyl)piperazine has been utilized as a key starting material in the synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) derivatives through reaction with bis(thiosemicarbazones) . These compounds have shown promising cytotoxicity against various cancer cell lines, including hepatoblastoma (HepG2), human colorectal carcinoma (HCT 116), and breast cancer (MCF-7). Some of these derivatives exhibited IC50 values in the nanomolar range and significant inhibition percentages comparable to established anticancer drugs, highlighting the potential of 1,4-bis(chloroacetyl)piperazine-derived compounds in cancer treatment.
The utility of 1,4-bis(chloroacetyl)piperazine in drug development extends beyond cancer research to include other therapeutic areas such as antimicrobial agents. The piperazine scaffold itself appears in numerous pharmaceuticals, with approximately 83% of piperazine-containing drugs featuring substituents at both the N1 and N4 positions . This structural pattern aligns perfectly with 1,4-bis(chloroacetyl)piperazine, positioning it as an ideal precursor for drug-like molecules. The ongoing research and development in this area continue to expand the applications of this compound in medicinal chemistry and pharmaceutical research.
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